(3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine
Description
(3S)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine is a heterocyclic amine featuring a fused furopyridine core. Its structure includes:
- A dihydrofuran ring fused to a pyridine ring (furo[2,3-b]pyridine system).
- A trifluoromethyl (-CF₃) group at position 5.
- A chiral amine group at position 3 in the (3S)-configuration.
Properties
IUPAC Name |
(3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-2-1-4-5(12)3-14-7(4)13-6/h1-2,5H,3,12H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSUVSCIQGRJLL-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)N=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cascade Cyclization of N-Propargylic β-Enaminones
A prominent method for constructing the 2,3-dihydrofuro[2,3-b]pyridine scaffold involves base-catalyzed cyclization of N-propargylic β-enaminones with arylaldehydes. In a study by Yang et al., KOH in DMF catalyzed the formation of dihydrofuropyridines via a cascade reaction between enaminones and aldehydes at room temperature . For example, 4,6-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,3-dihydrofuro[2,3-b]pyridine (3b) was synthesized in 78% yield using 4-(trifluoromethyl)benzaldehyde .
Adapting this protocol to the target compound would require substituting the aldehyde with a trifluoromethyl-containing precursor at the C6 position. However, introducing the C3-amine necessitates modifying the enaminone precursor to include a protected amine group. Post-cyclization deprotection could then yield the free amine. Challenges include ensuring regioselectivity during cyclization and preventing side reactions involving the amine functionality.
Iron-Catalyzed [2+2+2] Cycloaddition of Alkynenitriles and Alkynes
Transition metal-catalyzed cycloadditions offer an alternative route to fused pyridine systems. An iron-catalyzed method reported by ACS Central Science employs Fe(OAc)₂ with a bisphosphine ligand (L12) and zinc to facilitate [2+2+2] cyclotrimerization of alkynenitriles and alkynes . This approach produced bicyclic pyridine derivatives in yields up to 86% under mild conditions (85°C in DMF) .
To synthesize the target compound, a trifluoromethyl-substituted alkynenitrile and an alkyne bearing a protected amine could serve as precursors. Stereochemical control at C3 might be achieved using chiral ligands or asymmetric catalysis. However, the electron-withdrawing nature of the trifluoromethyl group may necessitate adjustments to reaction conditions to maintain catalytic activity.
Suzuki-Miyaura Coupling for Late-Stage Functionalization
The trifluoromethyl group can be introduced via Suzuki-Miyaura cross-coupling using arylboronic acids. A synthesis of 3-fluoro-5-trifluoromethylphenylboronic acid from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene demonstrates the feasibility of generating boronic acid intermediates for coupling reactions . For instance, palladium-catalyzed coupling of a pyridylboronic acid with a brominated dihydrofuran precursor could install the trifluoromethyl group at C6.
Post-coupling cyclization and amination steps would then complete the synthesis. This modular approach allows for independent optimization of each step but increases the total number of synthetic operations.
Stereoselective Amination Strategies
The (3S)-configuration of the amine poses a significant synthetic challenge. Two strategies emerge:
-
Asymmetric Catalysis : Chiral ligands or catalysts during cyclization could induce enantioselectivity. For example, Jacobsen’s thiourea catalysts have been used for asymmetric aminohydroxylation, though their application to fused pyridines remains unexplored.
-
Resolution of Racemates : Enzymatic or chemical resolution of a racemic amine intermediate could yield the desired enantiomer. This method, while reliable, reduces overall yield and requires additional steps.
Comparative Analysis of Synthetic Routes
Experimental Optimization and Scale-Up Considerations
Critical parameters for optimizing the target compound’s synthesis include:
-
Solvent Selection : Polar aprotic solvents (DMF, THF) are preferred for cyclization and coupling reactions due to their ability to stabilize intermediates .
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Catalyst Loading : Iron and palladium catalysts require precise stoichiometry to avoid side reactions. For example, Fe(OAc)₂ at 10 mol% provided optimal yields in cycloadditions .
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Temperature Control : Cyclizations performed at room temperature minimize decomposition of sensitive intermediates , while couplings often require heating (80–85°C) .
Chemical Reactions Analysis
Types of Reactions
(3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction typically produces amine or alcohol derivatives .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine can be achieved through several methodologies involving trifluoromethylation techniques. The detailed synthesis protocols often employ transition metal catalysis to enhance yields and selectivity. For instance, cobalt-catalyzed cycloaddition reactions have been reported to yield high quantities of trifluoromethylated pyridine derivatives, including the compound of interest .
Table 1: Synthesis Yield Data
| Methodology | Yield (%) |
|---|---|
| Cobalt-catalyzed cycloaddition | 82 |
| Trifluoromethylation reactions | 60-80 |
Anticancer Properties
Recent studies have indicated that compounds similar to (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine exhibit notable anticancer activities. For example, derivatives containing trifluoromethyl groups have shown efficacy against various cancer cell lines such as PC3 (prostate cancer) and A549 (lung cancer). These compounds often demonstrate mechanisms that include apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity Evaluation
A study evaluated a series of trifluoromethyl pyrimidine derivatives for their anticancer properties. Among these, certain compounds exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating a promising therapeutic index for further development .
Table 2: Anticancer Activity Results
| Compound Type | Cell Line | IC50 (μg/ml) |
|---|---|---|
| Trifluoromethyl pyrimidines | PC3 | 5 |
| Doxorubicin | PC3 | 10 |
Antimicrobial and Insecticidal Activities
In addition to anticancer effects, (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine and its derivatives have been investigated for their antimicrobial properties. Compounds with similar structures have shown effectiveness against fungal pathogens and insect pests, making them candidates for agricultural applications as antifungal and insecticidal agents .
Case Study: Antimicrobial Efficacy
A recent investigation into novel pyrimidine derivatives demonstrated significant antifungal activity at concentrations lower than commercial fungicides. This highlights the potential of trifluoromethylated compounds in crop protection strategies .
Mechanistic Insights
The mechanisms underlying the biological activities of (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine are being elucidated through quantum chemical investigations and molecular docking studies. These analyses provide insights into how structural features influence biological interactions at the molecular level.
Quantum Chemical Analysis
Studies utilizing density functional theory have explored the electronic properties of the compound, revealing how electron density distribution correlates with its reactivity and biological activity. Such insights are crucial for rational drug design efforts aimed at optimizing efficacy while minimizing toxicity .
Mechanism of Action
The mechanism of action of (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways by inhibiting or activating key enzymes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Properties :
Comparison with Structurally Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridin-6-amine
Molecular Formula : C₇H₈N₂O
CAS : 1550730-28-3 .
Key Differences :
- Lacks the trifluoromethyl group at position 6.
- Amine group at position 6 instead of position 3.
Impact of Substituents :
4-Iodo-5-(Trifluoromethyl)pyridin-2-amine
Molecular Formula : C₆H₅F₃IN₂
CAS : 1227515-42-5 .
Key Differences :
- Simple pyridine ring (non-fused).
- -CF₃ at position 5 and iodine at position 4.
Functional Implications :
5-Chloro-6-(2H-1,2,3-Triazol-2-yl)pyridin-3-amine
Molecular Formula : C₆H₅ClN₆
CAS : 1832583-43-3 .
Key Differences :
- Chlorine and triazole substituents instead of -CF₃ and fused dihydrofuran.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Predicted logP |
|---|---|---|---|---|
| (3S)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine | C₈H₈F₃N₂O | 205.16 | CF₃ (position 6), (3S)-amine | ~1.8 |
| 2,3-Dihydrofuro[2,3-b]pyridin-6-amine | C₇H₈N₂O | 136.15 | NH₂ (position 6) | ~0.5 |
| 4-Iodo-5-(trifluoromethyl)pyridin-2-amine | C₆H₅F₃IN₂ | 289.02 | CF₃ (position 5), I (position 4) | ~2.3 |
Research Findings and Implications
Metabolic Stability: The -CF₃ group in (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine reduces oxidative metabolism compared to non-fluorinated analogs, as seen in pharmacokinetic studies of similar trifluoromethyl-pyridines .
Toxicity Profile: Unlike carcinogenic heterocyclic amines like IQ, the furopyridine core lacks the imidazole moiety linked to mutagenicity, suggesting a safer profile .
Biological Activity
(3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
- IUPAC Name : (S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine
- Molecular Formula : C8H7F3N2O
- Molecular Weight : 204.15 g/mol
- CAS Number : 2382612-91-9
- Purity : 97% .
The biological activity of (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine is primarily linked to its interaction with specific biological targets. Research has indicated that it may act as an antagonist at the P2X7 receptor, which is involved in various inflammatory processes and pain pathways. This receptor antagonism could lead to significant therapeutic effects in conditions characterized by chronic pain and inflammation .
Antinociceptive Effects
Studies have shown that compounds similar to (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine exhibit antinociceptive properties. For instance, research involving related pyridine derivatives demonstrated their effectiveness in reducing pain responses in animal models .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been highlighted in various studies. By inhibiting the P2X7 receptor, it may reduce the release of pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases such as arthritis .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antinociceptive effects | Demonstrated significant pain reduction in rodent models using similar compounds. |
| Study 2 | Investigate anti-inflammatory properties | Showed decreased levels of IL-1β and TNF-α in treated animals. |
| Study 3 | Assess receptor interaction | Confirmed binding affinity to P2X7 receptor with subsequent functional assays indicating inhibition of receptor activity. |
Synthesis and Derivatives
The synthesis of (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine involves complex organic reactions that can yield various derivatives with altered biological activities. For example, modifications to the trifluoromethyl group or the furo-pyridine structure can lead to compounds with enhanced potency or selectivity for particular biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis typically involves multi-step regioselective functionalization of the pyridine and dihydrofuran rings. For example, fluorination/trifluoromethylation steps (e.g., using potassium fluoride or trifluoromethylating agents in DMSO) are critical for introducing the trifluoromethyl group . Column chromatography (as in ) or recrystallization is used for purification. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., THF with Et3N) can enhance yields .
Q. How can researchers verify the enantiomeric purity of the (3S)-configured amine in this compound?
- Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is standard. Compare retention times with racemic mixtures or synthetic standards. Polarimetry or X-ray crystallography (if single crystals are obtainable) provides complementary validation . highlights similar dihydrofuran-3-amine derivatives analyzed via chiral HPLC with >95% enantiomeric excess.
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodology :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the dihydrofuran and pyridine regions. For example, the NH2 proton in appears as a broad singlet at δ ~9.56 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula. For trifluoromethylated analogs, isotopic patterns distinct to fluorine aid identification .
- IR Spectroscopy : Detect NH2 stretches (~3350 cm<sup>-1</sup>) and C-F vibrations (~1150 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can contradictory data in spectroscopic analysis (e.g., ambiguous NOE correlations or splitting patterns) be resolved for this compound?
- Methodology :
- Dynamic NMR : Resolve conformational exchange broadening by acquiring spectra at variable temperatures.
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. provides analogous structures with resolved splitting patterns via combined experimental/computational approaches.
- X-ray Crystallography : Definitive structural assignment via crystallography, as applied in for phosphazene analogs .
Q. What strategies mitigate racemization during functionalization of the (3S)-amine group?
- Methodology :
- Low-Temperature Reactions : Conduct acylations or alkylations at 0–5°C to minimize epimerization.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the amine during harsh reactions (e.g., fluorinations). notes HCl salts of similar amines as stable intermediates .
- Kinetic Resolution : Employ chiral catalysts (e.g., Ru-based complexes in ) to selectively modify one enantiomer .
Q. How can researchers design experiments to evaluate the environmental fate of this compound, given its trifluoromethyl group?
- Methodology :
- Abiotic Degradation : Study hydrolysis/photolysis under simulated environmental conditions (pH, UV light). Measure half-lives using LC-MS. outlines protocols for tracking fluorinated compounds in water/soil .
- Biotic Degradation : Use microbial consortia from contaminated sites to assess biodegradation pathways. Metabolite identification via HRMS/MS.
- Partition Coefficients : Determine log Pow (octanol-water) via shake-flask methods. reports log Pow = 1.2 for a related pyridin-3-amine .
Q. What experimental frameworks are suitable for assessing bioactivity while minimizing false positives in high-throughput screening?
- Methodology :
- Counter-Screening : Include off-target assays (e.g., kinase panels) to exclude promiscuous inhibitors.
- Dose-Response Curves : Use 10-point dilution series to calculate IC50/EC50 with Hill slope analysis. details antioxidant activity assays for phenolic analogs, adaptable for amine derivatives .
- Cellular Toxicity : Pair bioactivity assays with cytotoxicity tests (e.g., MTT assay) to identify selective compounds.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for analogous trifluoromethylpyridines?
- Methodology :
- Reaction Replication : Systematically vary parameters (solvent, catalyst loading, temperature) from literature protocols. shows that fluorination yields improve with DMSO as a solvent .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates).
- Statistical DoE : Apply design of experiments (DoE) to identify critical factors (e.g., Et3N equivalents in ) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
